molecular formula C10H16BNO3 B3060241 2-Butoxy-5-methylpyridine-3-boronic acid CAS No. 2096330-20-8

2-Butoxy-5-methylpyridine-3-boronic acid

Cat. No. B3060241
CAS RN: 2096330-20-8
M. Wt: 209.05
InChI Key: CZLJBFIYFSIFEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied area. Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process is significant in the synthesis of various boronic acids and their derivatives .


Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. One of the most widely applied reactions involving boronic acids is the Suzuki–Miyaura cross-coupling . This reaction is used to form carbon-carbon bonds under mild and functional group tolerant conditions .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Butoxy-5-methylpyridine-3-boronic acid, focusing on six unique fields:

Organic Synthesis and Cross-Coupling Reactions

This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is widely used to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . The boronic acid group in this compound facilitates the coupling with various halides under mild conditions, making it a versatile tool in synthetic chemistry.

Pharmaceutical Development

In pharmaceutical research, this compound can be used to synthesize bioactive molecules. Boronic acids are known to form reversible covalent bonds with diols and other functional groups, which can be exploited in drug design to create inhibitors for enzymes such as proteases and kinases . This compound’s unique structure allows for the development of novel therapeutic agents with potential applications in treating diseases like cancer and diabetes.

Mechanism of Action

Target of Action

The primary target of 2-Butoxy-5-methylpyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound affects the SM cross-coupling reaction pathway . This pathway involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a metal catalyst (typically palladium) and the reaction conditions . The compound is known for its exceptional mildness and functional group tolerance, suggesting that it can perform effectively under a wide range of conditions .

Safety and Hazards

While specific safety and hazard information for “2-Butoxy-5-methylpyridine-3-boronic acid” is not available, boronic acids in general can pose certain risks. For instance, they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Boronic acids and their derivatives have been gaining interest in the field of medicinal chemistry . The Suzuki–Miyaura cross-coupling, in particular, is a widely applied reaction that has been tailored for specific conditions . The continued study and development of new boronic acids and their derivatives could lead to the discovery of new drugs and advancements in organic synthesis .

properties

IUPAC Name

(2-butoxy-5-methylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO3/c1-3-4-5-15-10-9(11(13)14)6-8(2)7-12-10/h6-7,13-14H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLJBFIYFSIFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OCCCC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301238956
Record name Boronic acid, B-(2-butoxy-5-methyl-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2096330-20-8
Record name Boronic acid, B-(2-butoxy-5-methyl-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096330-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2-butoxy-5-methyl-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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